N-(2-Methyl-2-phenyl-propyl)-formamide
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Overview
Description
N-(2-Methyl-2-phenyl-propyl)-formamide is an organic compound characterized by the presence of a formamide group attached to a 2-methyl-2-phenyl-propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-phenyl-propyl)-formamide typically involves the reaction of 2-methyl-2-phenyl-propylamine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure high yield and purity. One common method involves the use of formic acid in the presence of a dehydrating agent to facilitate the formation of the formamide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2-phenyl-propyl)-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-(2-Methyl-2-phenyl-propyl)-formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Methyl-2-phenyl-propyl)-formamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropanoic acid: This compound shares a similar structural motif but differs in functional groups.
2-Methyl-2-phenylpropyl acetate: Another related compound with an ester functional group instead of a formamide.
Uniqueness
N-(2-Methyl-2-phenyl-propyl)-formamide is unique due to its specific combination of a formamide group with a 2-methyl-2-phenyl-propyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2-methyl-2-phenylpropyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,8-12-9-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMITONJLXULLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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